(R)-3alpha-Phenylindan-1-one

Asymmetric Transfer Hydrogenation Chiral Resolution Indanone Enantiomers

(R)-3alpha-Phenylindan-1-one (CAS 634182‑03‑9), systematically named (3R)-3-phenyl-2,3-dihydroinden-1-one, is the optically pure (R)-enantiomer of 3-phenylindan-1-one. It belongs to the 3-arylindanone class, a privileged scaffold in medicinal chemistry that serves as a direct precursor to the triple monoamine‑uptake inhibitor (+)-indatraline and as a key intermediate in formal syntheses of the overactive‑bladder agent (R)-tolterodine.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 634182-03-9
Cat. No. B12581141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3alpha-Phenylindan-1-one
CAS634182-03-9
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2/t14-/m1/s1
InChIKeySIUOTMYWHGODQX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3alpha-Phenylindan-1-one (CAS 634182-03-9): A Single-Enantiomer Chiral Building Block for CNS Drug Intermediates


(R)-3alpha-Phenylindan-1-one (CAS 634182‑03‑9), systematically named (3R)-3-phenyl-2,3-dihydroinden-1-one, is the optically pure (R)-enantiomer of 3-phenylindan-1-one. It belongs to the 3-arylindanone class, a privileged scaffold in medicinal chemistry that serves as a direct precursor to the triple monoamine‑uptake inhibitor (+)-indatraline and as a key intermediate in formal syntheses of the overactive‑bladder agent (R)-tolterodine [1]. The compound is accessed via iridium‑catalyzed asymmetric hydrogenation of 3‑arylindenones or by kinetic resolution in asymmetric transfer hydrogenation, both of which deliver high enantiomeric excesses [2].

Why Racemic or Opposite-Enantiomer 3-Phenylindan-1-one Cannot Substitute for (R)-3alpha-Phenylindan-1-one in Stereoselective Synthesis


Procurement of the racemate (CAS 16618‑72‑7) or the (S)-enantiomer (CAS 634182‑04‑0) instead of the (R)-enantiomer introduces a stereochemical impurity that is propagated into downstream chiral APIs. In the kinetic‑resolution‑based route to (R)-tolterodine, only the (R)-3-arylindanone enantiomer furnishes the therapeutically active (R)-isomer of the final drug; the (S)-enantiomer would lead to the unwanted (S)-tolterodine, which is a distinct pharmacological entity [1]. Similarly, (+)-indatraline requires the (1R,3S)-configuration that derives from a specific enantiomer of the 3-arylindanone precursor [1]. Even small deviations in enantiomeric excess (e.g., using 91 % ee material versus ≥ 98 % ee material) can compromise crystallisation‑driven optical enrichment downstream and necessitate additional chiral‑resolution steps that reduce overall yield and increase cost [1].

Head‑to‑Head Enantioselectivity and Product‑Yield Benchmarks for (R)-3alpha-Phenylindan-1-one vs. Its Racemate and (S)-Enantiomer


Enantiomeric Excess of (R)-3-Phenylindan-1-one Obtained by (S,S)-Ts-DENEB-Catalyzed Kinetic Resolution

When racemic 3-phenyl-1-indanone (1a) is subjected to ATH‑KR using (R,R)-Ts‑DENEB catalyst, the recovered unreacted ketone is the (S)-enantiomer with 98 % ee. Conversely, employing the antipodal (S,S)-Ts‑DENEB catalyst produces the (R)-enantiomer. For the structurally analogous 5‑methyl‑3-phenylindanone (1c), the (S,S)-Ts‑DENEB catalyst delivers the (R)-3‑arylindanone in 47 % isolated yield and 99 % ee, confirmed by chiral HPLC (Chiralpak IB) [1]. This demonstrates that the catalytic system can furnish the (R)-enantiomer at synthetically useful yields and near‑optical purity.

Asymmetric Transfer Hydrogenation Chiral Resolution Indanone Enantiomers

Optical Rotation as an Identity and Purity Gate for the (R)-Enantiomer

The (R)-enantiomer of 3-phenylindan-1-one exhibits a characteristic negative specific rotation: literature reports [α]²³D = −49 (c 1.0, CHCl₃) for a sample of 91 % ee [1]. In contrast, the (S)-enantiomer obtained from the (R,R)-Ts‑DENEB catalytic system shows [α]²⁰D = +72.8 (c 1.5, CH₂Cl₂) at 98 % ee [2]. These opposite signs and distinct magnitudes provide a simple, quantitative optical‑rotation gate that detects incorrect enantiomer or low enantiopurity before the compound enters a synthetic sequence.

Chiroptical Characterization Enantiomeric Purity Quality Control

Ir‑Catalyzed Asymmetric Hydrogenation: Gram‑Scale Access to (R)-3-Phenylindan-1-one in Quantitative Yield

The Ir‑catalyzed asymmetric hydrogenation of 3-phenylindenone delivers chiral 3-arylindanones, including the target (R)-3-phenylindan-1-one, with excellent enantioselectivities. The reaction was demonstrated on a gram scale, affording the product in quantitative yield [1]. This method provides a direct, scalable route to the single enantiomer without reliance on stoichiometric chiral auxiliaries, distinguishing it from classical resolution approaches.

Asymmetric Hydrogenation Iridium Catalysis Scalable Synthesis

Chromatographic Enantiomeric Resolution on Chiralpak IB: Retention‑Time Fingerprint for (R)- vs. (S)-3-Phenylindan-1-one

On a Chiralpak IB column (n‑hexane/IPA gradient, 1 mL min⁻¹, 270 nm), the (S)-enantiomer elutes as the major peak at tR = 15.0 min with the minor (R)-enantiomer at tR = 16.2 min [1]. Conversely, for the (1R,3R)-indanol derived from the (R,R)-catalyst pathway, the major peak is at tR = 23.2 min (minor at 16.9 min). This orthogonal retention‑time fingerprint enables a laboratory to verify which enantiomer is in hand and to quantify ee independently.

Chiral HPLC Enantiomer Identification Quality Assurance

Post‑Synthetic Transformability: (R)-3-Phenylindan-1-one as a Direct Entry to Two High‑Value Chiral APIs

Enantiomerically enriched 3-arylindanones generated by the ATH‑KR protocol have been directly converted to (+)-indatraline (a triple monoamine‑uptake inhibitor) and to (R)-6-methyl-4-phenylcoumarin, the key intermediate for (R)-tolterodine [1]. The unsubstituted (R)-3-phenylindan-1-one serves as the entry point to the parent (+)-indatraline scaffold, while substituted analogs (e.g., 5‑methyl) lead to tolterodine. This positions the (R)-enantiomer as a versatile, high‑value chiral synthon for two distinct CNS‑active pharmaceutical programs.

Drug Intermediate Indatraline Tolterodine

Validated Application Scenarios for (R)-3alpha-Phenylindan-1-one Based on Quantitative Evidence


Asymmetric Synthesis of (+)-Indatraline: A Triple Monoamine-Uptake Inhibitor

(R)-3-Phenylindan-1-one serves as the direct chiral precursor to the indanamine scaffold of (+)-indatraline, a non‑selective monoamine‑transporter inhibitor investigated for depression and cocaine addiction [1]. Using the (R)-enantiomer with ≥ 98 % ee avoids an extra resolution step after amination and ensures that the final API meets enantiopurity specifications. The ATH‑KR protocol delivers the (R)-enantiomer in 47 % yield and up to 99 % ee for the analogous 5‑methyl substrate, demonstrating synthetic feasibility [1].

Formal Synthesis of (R)-Tolterodine: A Muscarinic Antagonist for Overactive Bladder

The (R)-enantiomer of 5‑methyl‑3-phenylindan-1-one (structurally analogous to the target compound) is transformed via Baeyer–Villiger oxidation into (R)-6-methyl-4-phenylcoumarin, the penultimate intermediate in the manufacture of (R)-tolterodine [1]. Procurement of the (R)-indanone building block in high ee ensures that the final API is the therapeutically desired (R)-enantiomer, because the (S)-indanone would route to the pharmacologically distinct (S)-tolterodine.

Chiral Chromatographic Method Development and Reference Standard

The well‑characterised chiral HPLC separation on Chiralpak IB (tR = 15.0 min for (S)-enantiomer, 16.2 min for (R)-enantiomer) makes (R)-3alpha-phenylindan-1-one an excellent reference standard for developing and validating enantiopurity assays in QC laboratories [1]. Its distinct optical rotation ([α]D negative vs. positive for the (S)-enantiomer) provides a complementary, instrument‑agnostic identity check [1].

Medicinal Chemistry SAR Exploration of 3-Arylindanamine Monoamine Transporter Ligands

The 3‑phenylindan-1-one sub‑structure is the pharmacophoric core of a series of 3‑phenyl‑1‑indanamines that exhibit potent inhibition of dopamine, norepinephrine, and serotonin uptake, with distinct cis/trans diastereoselectivity profiles [2]. Starting from enantiopure (R)-3-phenylindan-1-one allows unambiguous assignment of stereochemistry–activity relationships when derivatising the ketone to the corresponding amine library.

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